REACTION_SMILES
|
[C:21]([O:22][BH-:23]([O:24][C:25](=[O:26])[CH3:27])[O:28][C:29](=[O:30])[CH3:31])(=[O:32])[CH3:33].[CH2:35]([Cl:36])[Cl:37].[CH3:1][O:2][C:3]([NH:4][CH:5]1[CH2:6][NH:7][CH2:8][CH2:9][CH:10]1[CH3:11])=[O:12].[CH:13](=[O:14])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Na+:34]>>[CH3:1][O:2][C:3]([NH:4][CH:5]1[CH2:6][N:7]([CH2:13][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[CH2:8][CH2:9][CH:10]1[CH3:11])=[O:12]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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COC(=O)NC1CNCCC1C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NC1CN(Cc2ccccc2)CCC1C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:21]([O:22][BH-:23]([O:24][C:25](=[O:26])[CH3:27])[O:28][C:29](=[O:30])[CH3:31])(=[O:32])[CH3:33].[CH2:35]([Cl:36])[Cl:37].[CH3:1][O:2][C:3]([NH:4][CH:5]1[CH2:6][NH:7][CH2:8][CH2:9][CH:10]1[CH3:11])=[O:12].[CH:13](=[O:14])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Na+:34]>>[CH3:1][O:2][C:3]([NH:4][CH:5]1[CH2:6][N:7]([CH2:13][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[CH2:8][CH2:9][CH:10]1[CH3:11])=[O:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)NC1CNCCC1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NC1CN(Cc2ccccc2)CCC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |